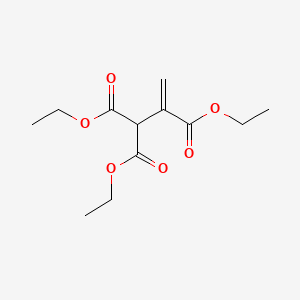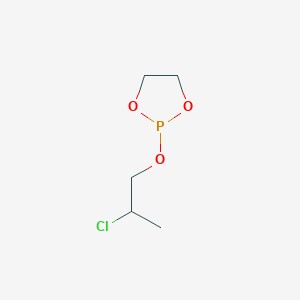
2-(2-Chloropropoxy)-1,3,2-dioxaphospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropropoxy)-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropoxy)-1,3,2-dioxaphospholane typically involves the reaction of 2-chloropropanol with a phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride (HCl) generated during the reaction. The reaction mixture is then heated to promote the formation of the dioxaphospholane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(2-Chloropropoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized phosphorus species.
Reduction Reactions: Reduction of the compound can yield phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or primary amines (RNH2). These reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed in aprotic solvents, such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted dioxaphospholanes, depending on the nucleophile used.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphorus compounds.
Reduction Reactions: Products include phosphines and other reduced phosphorus species.
科学研究应用
2-(2-Chloropropoxy)-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
作用机制
The mechanism of action of 2-(2-Chloropropoxy)-1,3,2-dioxaphospholane involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The dioxaphospholane ring structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Chloropropoxy)naphthalene
- 2-Chloropropoxy benzene
- Silane, diphenyl(2-chloropropoxy)propoxy
Uniqueness
2-(2-Chloropropoxy)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
65789-81-3 |
|---|---|
分子式 |
C5H10ClO3P |
分子量 |
184.56 g/mol |
IUPAC 名称 |
2-(2-chloropropoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C5H10ClO3P/c1-5(6)4-9-10-7-2-3-8-10/h5H,2-4H2,1H3 |
InChI 键 |
NDJJQUYFBKTHHM-UHFFFAOYSA-N |
规范 SMILES |
CC(COP1OCCO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


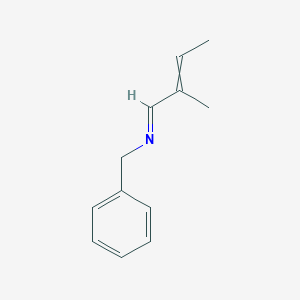
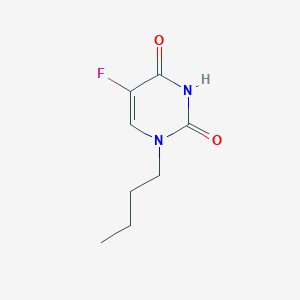
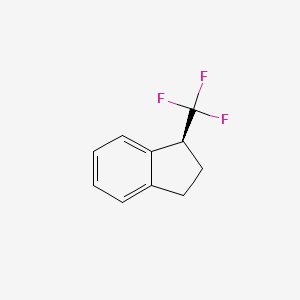
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
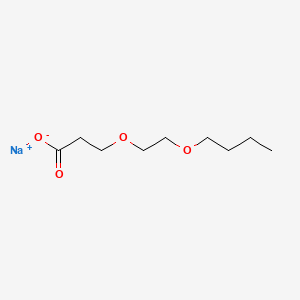

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
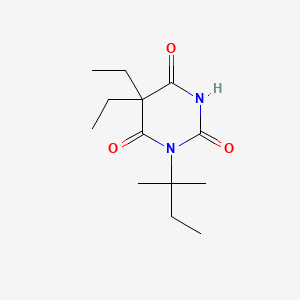
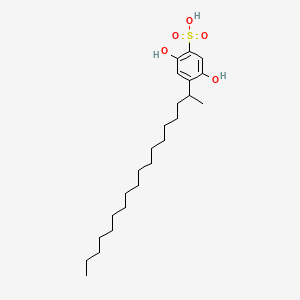
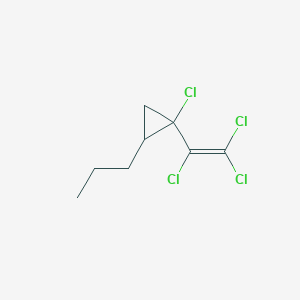
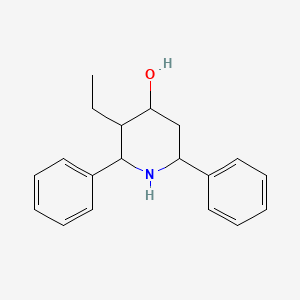
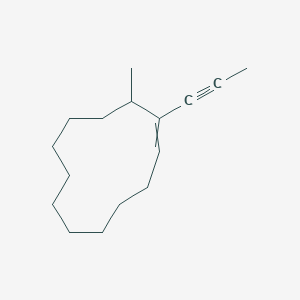
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
